N-(4-chlorobenzyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
N-[(4-CHLOROPHENYL)METHYL]-2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a benzofuran core, a chlorophenyl group, and a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include palladium catalysts, boronic acids, and halogenated precursors .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product while minimizing waste and production costs .
Chemical Reactions Analysis
Types of Reactions
N-[(4-CHLOROPHENYL)METHYL]-2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenated precursors and palladium catalysts are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups .
Scientific Research Applications
N-[(4-CHLOROPHENYL)METHYL]-2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The exact mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its aromatic and heterocyclic structures. These interactions may modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Share a similar heterocyclic structure and exhibit diverse biological activities.
Benzofuran Derivatives: Known for their antimicrobial and anticancer properties.
Furan Derivatives: Display a wide range of chemical reactivity and biological activities.
Uniqueness
N-[(4-CHLOROPHENYL)METHYL]-2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is unique due to the combination of its structural elements, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H22ClNO3 |
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Molecular Weight |
407.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C24H22ClNO3/c1-16-10-17(2)24-19(15-29-22(24)11-16)12-23(27)26(14-21-4-3-9-28-21)13-18-5-7-20(25)8-6-18/h3-11,15H,12-14H2,1-2H3 |
InChI Key |
XPTHYMOUYMQARU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C2CC(=O)N(CC3=CC=C(C=C3)Cl)CC4=CC=CO4)C |
Origin of Product |
United States |
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